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Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

Get Quote

This impurity is a stereoisomer of the active pharmaceutical ingredient (API) Ramipril. The table below

summarizes its key identifiers.

Property Description

Chemical
Name

(2R)-Ramipril; Ramipril 2-Epimer; Ramipril (S,R-S,S,S)-Isomer [1]

CAS Number 129939-65-7 [1]

Molecular
Formula

C₂₃H₃₂N₂O₅ [1]

Molecular
Weight

416.51 g/mol [1]

Related API Ramipril [1]

IUPAC Name (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-
phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1]
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Precise analytical methods are critical for separating, identifying, and quantifying this impurity. Here are two

established chromatographic approaches.

1. Gradient HPLC Method for Impurity Profiling This method is optimized for the simultaneous

separation of Ramipril and its specified impurities, suitable for quality control testing [2].

Chromatographic Conditions:

Column: Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) [2]

Mobile Phase A: 0.2 g/L Sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid [2]
Mobile Phase B: Acetonitrile [2]

Flow Rate: 1.5 mL/min [2]
Detection: DAD at 210 nm [2]

Column Temperature: 45 ± 1 °C [2]
Injection Volume: 20 µL [2]

Gradient Program: | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0 | 90 |

10 | | 5 | 90 | 10 | | 15 | 50 | 50 | | 20 | 50 | 50 | | 21 | 90 | 10 | | 25 | 90 | 10 |

Sample Preparation:

Test Solution: Prepare a solution with a concentration of 0.5 mg/mL of Ramipril in the solvent
[2].

Solvent: Mobile Phase A and Mobile Phase B in a 1:1 (v/v) ratio [2].

2. Stability-Indicating HPLC Method This method is useful for stability studies and can also be used for

the identification of major degradation products like the diketopiperazine derivative (Impurity D) [3].

Chromatographic Conditions:
Column: LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 µm) [3]
Mobile Phase: Acetonitrile / Phosphate Buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio [3]

Flow Rate: 1.0 mL/min [3]
Detection: UV at 213 nm [3]

Injection Volume: 20 µL [3]
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Ramipril EP Impurity I is a stereoisomeric impurity, and controlling its levels is closely tied to the synthetic

route of Ramipril itself. The optical purity of a key intermediate, (S,S,S)-2-azabicyclo[3.3.0]octane-3-

carboxylate, is critical. Inadequate control during synthesis can lead to the incorporation of the undesired

(R,R,R)-isomer, ultimately resulting in the formation of Ramipril EP Impurity I in the final API [4].

The diagram below illustrates the logical relationship in impurity control, connecting the synthetic starting

point to the final analytical verification.
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Click to download full resolution via product page

Commercial Sourcing of Reference Standards

For analytical work, the impurity is available as a reference standard from chemical suppliers. The table

below lists available sources.
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Supplier
Catalog
Number

Packs
Available

Price Notes

SynThink
Chemicals [1]

SA31309 100 mg, 250

mg

$995 (100

mg)

Provides CoA & characterization data

(1H-NMR, Mass, HPLC, IR, TGA)

ClearSynth [5] CS-O-

08076

10 MG, 100

MG

Please

Enquire

-

BOC Sciences
[6]

Custom Custom

synthesis

Please

Enquire

Purity >95%

Frequently Asked Questions (FAQs)

Q1: Why is controlling Ramipril EP Impurity I important in drug development? Controlling this and

other impurities is mandatory per regulatory guidelines (e.g., ICH) to ensure the safety, efficacy, and quality

of the final drug product. All individual impurities at or above 0.2% must be identified and characterized [7].

Q2: What are the main degradation pathways for Ramipril that I should consider? Ramipril is prone to

two primary degradation pathways:

Hydrolysis: Forms Ramiprilat (Ramipril EP Impurity E) [7] [3].

Intramolecular Cyclization: Forms the diketopiperazine derivative (Ramipril EP Impurity D) [7] [3].
The impurity discussed here is a stereoisomer, not a degradation product.

Q3: What analytical techniques are used for structural elucidation of unknown impurities? A

combination of techniques is used. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for

initial identification and determining molecular weight [7]. For definitive confirmation, techniques like

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to elucidate

the detailed molecular structure [7].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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